molecular formula C7H11F3N4O2 B6244569 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate CAS No. 2408965-04-6

1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate

Cat. No.: B6244569
CAS No.: 2408965-04-6
M. Wt: 240.18 g/mol
InChI Key: HTDQNGPUXWKCIN-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate typically involves the use of “click” chemistry, specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency, selectivity, and mild reaction conditions. The general synthetic route involves the following steps:

    Preparation of Azide: The starting material, usually an alkyl halide, is converted to the corresponding azide using sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a Copper(I) catalyst to form the 1,2,3-triazole ring.

    Formation of Trifluoroacetate Salt: The resulting triazole compound is treated with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Uniqueness: 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate is unique due to its trifluoroacetate salt form, which can enhance its solubility and stability. Additionally, its specific substitution pattern on the triazole ring provides distinct chemical and biological properties compared to other triazole derivatives.

Properties

CAS No.

2408965-04-6

Molecular Formula

C7H11F3N4O2

Molecular Weight

240.18 g/mol

IUPAC Name

1-(2H-triazol-4-yl)propan-1-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H10N4.C2HF3O2/c1-2-4(6)5-3-7-9-8-5;3-2(4,5)1(6)7/h3-4H,2,6H2,1H3,(H,7,8,9);(H,6,7)

InChI Key

HTDQNGPUXWKCIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NNN=C1)N.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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